molecular formula C21H44N2O2S B12613942 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione CAS No. 917837-15-1

4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B12613942
CAS No.: 917837-15-1
M. Wt: 388.7 g/mol
InChI Key: MMXHRBFJQPXASI-UHFFFAOYSA-N
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Description

4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acryloyl chloride with thiourea or N-substituted thioureas, followed by cyclization to form the thiazinane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-HIV and analgesic activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s analgesic effects are believed to result from its interaction with pain receptors and modulation of pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione include:

  • 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
  • (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
  • Cephradine
  • Chlormezanone

Uniqueness

What sets this compound apart from these similar compounds is its unique heptadecyl side chain, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its lipophilicity and membrane permeability, making it a promising candidate for various applications .

Properties

CAS No.

917837-15-1

Molecular Formula

C21H44N2O2S

Molecular Weight

388.7 g/mol

IUPAC Name

3-heptadecyl-1,1-dioxo-1,4-thiazinan-4-amine

InChI

InChI=1S/C21H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-26(24,25)19-18-23(21)22/h21H,2-20,22H2,1H3

InChI Key

MMXHRBFJQPXASI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CS(=O)(=O)CCN1N

Origin of Product

United States

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